molecular formula C9H7BrO3 B1334621 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid CAS No. 41177-72-4

5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Cat. No.: B1334621
CAS No.: 41177-72-4
M. Wt: 243.05 g/mol
InChI Key: LEBMKAXASFPSFA-UHFFFAOYSA-N
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Description

5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid is involved in the synthesis of antimicrobial compounds. For instance, it is used in creating a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, demonstrating antimicrobial activities against both Gram-negative and Gram-positive bacteria (Sanjeeva et al., 2021). Similar research has reported on the synthesis and antimicrobial screening of 5-bromobenzofuranyl aryl ureas and carbamates, which are derivatives of this acid (Kumari et al., 2019).

Asymmetric Synthesis in Natural Products

This compound is instrumental in the asymmetric synthesis of natural products. Notably, it has been used in the catalytic asymmetric synthesis of neolignan natural products, such as (-)-epi-conocarpan and (+)-conocarpan, by exploiting an enantio- and diastereoselective intramolecular C-H insertion reaction (Natori et al., 2009).

Applications in Electrochemical Reactions

This compound also finds application in electrochemical reactions. One study involved its use in aryl radical cyclization with alkyne followed by tandem carboxylation in methyl 4-tert-butylbenzoate-mediated electrochemical reduction, enabling the construction of various molecular skeletons (Katayama et al., 2016).

Novel Synthesis Methods

Research has explored novel synthesis methods involving this acid. For example, a study presented a new method for the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans, showcasing potential applications in drug discovery (Shaikh & Varvounis, 2014). Another study developed a cooperative catalytic system for the annulation between aryl iodides and epoxides, providing access to 2,3-dihydrobenzofuran scaffolds (Wu et al., 2018).

Safety and Hazards

The compound is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

Future Directions

Benzofuran compounds, including 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings, developing new benzofuran-based drugs, and exploring the diverse pharmacological activities of these compounds .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBMKAXASFPSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383421
Record name 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41177-72-4
Record name 5-Bromo-2,3-dihydro-7-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41177-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To an ice-cooled acetic acid solution (5 ml) of 2,3-dihydrobenzo[b]furan-7-carboxylic acid (15a) (0.33 g, 2.0 mmol) there was added iron (8 mg, 0.14 mmol) and bromine (0.32 g, 2.0 mmol) in 1 ml of acetic acid. The mixture was stirred at room temperature for 18 hours and then poured into water (20 ml). After cooling in the freezer for 11/2 hours the product was collected on a filter, and recrystallized from ethyl acetate to give 0.24 g (50.3%) of 15b as a white crystalline solid, mp 228°-229° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mg
Type
catalyst
Reaction Step Three
Name
Yield
50.3%

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